(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL
CAS No.:
Cat. No.: VC17485216
Molecular Formula: C8H9BrClNO
Molecular Weight: 250.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrClNO |
|---|---|
| Molecular Weight | 250.52 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
| Standard InChI Key | QSBIUTUSSXOJJP-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Br)[C@@H](CO)N)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)C(CO)N)Cl |
Introduction
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is an organic compound with significant interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This compound belongs to the class of amino alcohols, featuring both amine and alcohol functional groups, which are crucial in biological systems and synthetic chemistry. The presence of bromine and chlorine substituents on the phenyl ring enhances its reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis.
Synthesis Methods
The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves several key chemical steps. These methods often require careful control of reaction conditions to prevent unwanted side reactions due to the presence of multiple reactive functional groups.
-
Starting Materials: The synthesis may begin with appropriate phenyl derivatives that undergo transformations to introduce the amino and hydroxyl groups.
-
Chiral Resolution: Since the compound is chiral, methods such as enzymatic resolution or chiral chromatography may be employed to obtain the desired (S)-enantiomer.
-
Purification: Final purification steps often involve recrystallization or chromatographic techniques to achieve high purity.
Biological Activity and Potential Applications
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL exhibits potential biological activities due to its interactions with enzymes and receptors. The halogen substituents enhance its binding affinity and specificity towards these targets, which is crucial for therapeutic applications.
| Biological Target | Potential Activity |
|---|---|
| Enzymes | Inhibition or modulation of enzyme activity |
| Receptors | Binding and modulation of receptor activity |
Stability and Future Research Directions
Further studies are needed to fully characterize the stability profile of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL under different conditions. This is essential for its applications in drug formulation and development.
Comparison with Similar Compounds
Several compounds share structural similarities with (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL, differing mainly in the positioning of halogen substituents or the presence of different functional groups.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-OL | Bromine at the 2-position, chlorine at the 5-position | Different halogen positioning affects electronic properties |
| (S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethanol | Bromine at the 3-position | Alters reactivity and biological activity |
| (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethanol | Different stereochemistry | Influences biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume